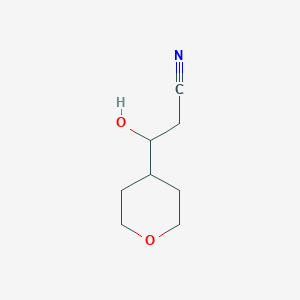
3-Hydroxy-3-(oxan-4-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(oxan-4-yl)propanenitrile is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by the presence of a hydroxy group, an oxan-4-yl group, and a nitrile group attached to a propane backbone. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(oxan-4-yl)propanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropanenitrile with an oxan-4-yl derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(oxan-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of oxan-4-yl ketones or aldehydes.
Reduction: Formation of oxan-4-yl amines.
Substitution: Formation of oxan-4-yl ethers or esters.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(oxan-4-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(oxan-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The oxan-4-yl group may also play a role in modulating the compound’s overall reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypropanenitrile: Lacks the oxan-4-yl group, making it less versatile in certain reactions.
3-Hydroxy-3-(tetrahydrofuran-4-yl)propanenitrile: Similar structure but with a tetrahydrofuran ring instead of an oxan ring.
3-Hydroxy-3-(pyran-4-yl)propanenitrile: Contains a pyran ring, which may impart different chemical properties.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in chemical synthesis and research .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
3-hydroxy-3-(oxan-4-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7-8,10H,1-3,5-6H2 |
Clave InChI |
SFLHEAZFOVXTLW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


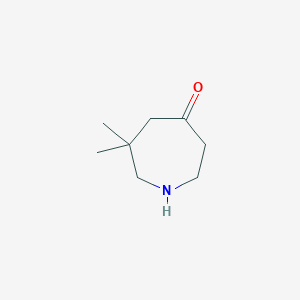

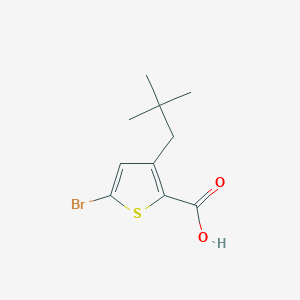
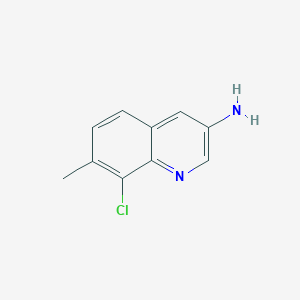
![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
![[1-(Fluoromethyl)cyclopentyl]benzene](/img/structure/B13195548.png)
![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
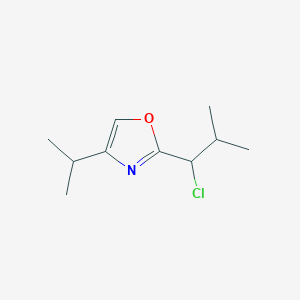
![3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid](/img/structure/B13195574.png)

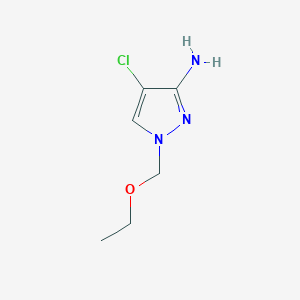
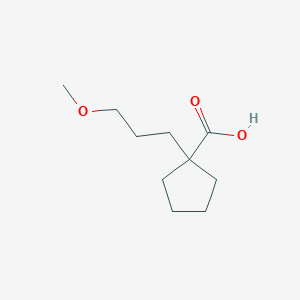
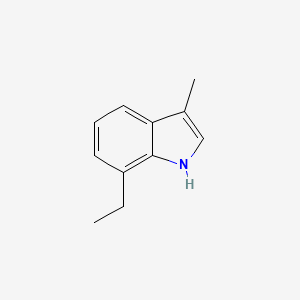
![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
